molecular formula C5H5N5S B505620 6-Amino-9H-purine-8-thiol CAS No. 7390-62-7

6-Amino-9H-purine-8-thiol

Cat. No.: B505620
CAS No.: 7390-62-7
M. Wt: 167.19g/mol
InChI Key: BHVOFCPOXNYVCE-UHFFFAOYSA-N
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Description

6-Amino-9H-purine-8-thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5S and its molecular weight is 167.19g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

6-Amino-9H-purine-8-thiol, also known as Meradine, primarily targets the protein folding environment in mitochondria . It is a purine-based inhibitor of the molecular chaperone Heat Shock Protein-90 (Hsp90) and its mitochondrial homolog, TRAP1 . These proteins play crucial roles in maintaining cellular homeostasis by assisting in the correct folding of other proteins and preventing their aggregation .

Mode of Action

Meradine interacts with its targets, leading to changes in cellular processes. It binds to ADP-Hsp90, Hsp90 co-chaperone complex, or TRAP1, involving hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions with the surrounding amino acids in the active site . This binding disrupts the normal functioning of these chaperones, leading to alterations in protein folding and stability .

Biochemical Pathways

The disruption of Hsp90 and TRAP1 affects multiple biochemical pathways. In leukemic cells treated with 6-Amino-SPD, increased expression of caspase 3 and cytochrome c genes was observed, indicating involvement of the intrinsic mitochondrial pathway in the induction of apoptosis . Additionally, both derivatives exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway .

Result of Action

The molecular and cellular effects of Meradine’s action include the induction of apoptosis and disruption of mitochondrial function . The compound leads to the dissipation of mitochondrial membrane potential, inhibition of oxidative phosphorylation, and reduction of ATP production, resulting in apoptosis and tumor cell killing .

Biochemical Analysis

Biochemical Properties

6-Amino-9H-purine-8-thiol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as adenosine deaminase and xanthine oxidase, influencing their activity. The interaction with adenosine deaminase results in the deamination of adenosine to inosine, while the interaction with xanthine oxidase leads to the oxidation of hypoxanthine to xanthine and subsequently to uric acid . These interactions highlight the importance of this compound in purine metabolism and its potential impact on cellular functions.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase-3 and cytochrome c, leading to programmed cell death . Additionally, this compound influences cell signaling pathways, such as the Akt/HIF pathway, which plays a role in cell survival and proliferation . The compound also affects gene expression by modulating the levels of specific microRNAs, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes such as adenosine deaminase and xanthine oxidase, inhibiting their activity and altering purine metabolism . Additionally, this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspase-3 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can maintain its activity in vitro, with sustained effects on cellular functions such as apoptosis and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism. The compound interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the conversion of adenosine to inosine and hypoxanthine to xanthine, respectively . These interactions affect the overall metabolic flux and levels of metabolites such as uric acid, highlighting the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, this compound can accumulate in mitochondria, where it induces apoptosis through the intrinsic mitochondrial pathway . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Properties

IUPAC Name

6-amino-7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOFCPOXNYVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224478
Record name Meradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7390-62-7
Record name 6-Amino-7,9-dihydro-8H-purine-8-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7390-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meradine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7390-62-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meradine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,7-dihydro-8H-purine-8-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159
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Record name MERADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary area of research regarding Meradine?

A: The research primarily investigates Meradine's potential therapeutic benefits in mitigating the harmful effects of radiation exposure. Studies have focused on its ability to improve survival rates and normalize biochemical processes in irradiated animals. [, , ]

Q2: What specific effects has Meradine demonstrated in irradiated animals?

A: In studies using rat models, Meradine administration has been linked to increased survival rates following exposure to radiation. [] Additionally, it has shown the ability to normalize catecholamine metabolism in the hypothalamus of irradiated rats, potentially indicating a restorative effect on neurochemical balance. [, ]

Q3: When is Meradine most effective in the context of radiation exposure?

A: Research suggests that Meradine's therapeutic effect is most pronounced when administered during the period of clinical recovery, approximately one month after irradiation. [] This suggests that it may play a role in supporting the body's natural repair and recovery mechanisms following radiation-induced damage.

Q4: What mechanisms are proposed for Meradine's observed effects?

A: While the exact mechanisms are still being investigated, researchers propose that Meradine may enhance the regeneration and compensation of tissues damaged by radiation. [] By bolstering these processes, Meradine could potentially reduce the long-term, irreversible damage caused by radiation exposure.

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